4-アニリノ-3-ニトロ安息香酸

概要

説明

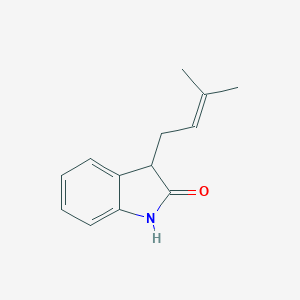

4-Anilino-3-nitrobenzoic acid (4-ANB) is an organic compound that has been widely studied for its various applications in scientific research. It is an aromatic compound, meaning that it contains a ring of carbon atoms with alternating single and double bonds. 4-ANB has been used in various fields, including organic chemistry, biochemistry, and pharmacology. This article will provide an overview of 4-ANB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学的研究の応用

金属錯体の合成

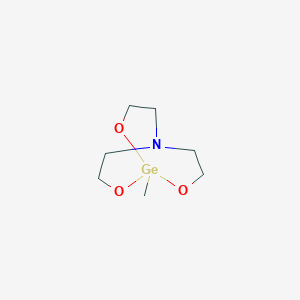

この化合物は、特に銅(II)を用いた金属錯体の合成に使用されてきました。 この化合物の構造は、元素分析、IRおよびUVスペクトル、およびヒルシュフェルド表面分析を用いて研究されました . Cu(II)イオンは、カルボキシル基の酸素原子を介して2つの3N-4ABA分子を二座配位します .

抗菌活性および抗腫瘍活性

3N-4ABAリガンドとCu錯体のインシリコ研究は、特にS. aureusとKDM4に対して、それぞれ-9.6と-9.2kcal/molの結合エネルギーを持つ、いくつかの主要な結合部位に対する錯体の高い親和性を示しています .

蛍光プローブにおける役割

3N-4ABAは、蛍光染料N-(4-アミノベンジル によって例示される、蛍光プローブの製剤における中心的な位置を占めています。

有機合成における試薬

4-アニリノ-3-ニトロ安息香酸は、有機合成における試薬として使用されます .

酵素反応の基質

ペプチド合成におけるリンカー

4-アニリノ-3-ニトロ安息香酸は、ペプチド合成におけるリンカーとして使用されます .

エステル誘導体の合成

4-アミノ-3-ニトロ安息香酸メチルエステルの合成は、単純なフィッシャーエステル化反応です .

多形研究

この化合物は、多形研究に使用されており、研究により、既知の単斜晶結晶とは対照的に、三斜晶結晶形の存在が確立されています .

Safety and Hazards

作用機序

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

Given its use in proteomics research

Action Environment

It is known that the compound is stable at room temperature .

生化学分析

Biochemical Properties

It is known to interact with various enzymes and proteins, acting as a substrate for enzymatic reactions .

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of different dosages of 4-Anilino-3-nitrobenzoic acid in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

4-Anilino-3-nitrobenzoic acid is known to play an important role in the metabolic pathway of many human pathogens, being used as a substrate for the synthesis of folic acid .

Transport and Distribution

Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .

特性

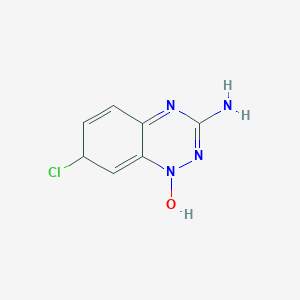

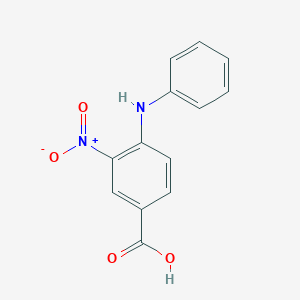

IUPAC Name |

4-anilino-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(17)9-6-7-11(12(8-9)15(18)19)14-10-4-2-1-3-5-10/h1-8,14H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUUCNPLYAGMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396914 | |

| Record name | 4-anilino-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16927-49-4 | |

| Record name | 4-anilino-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。